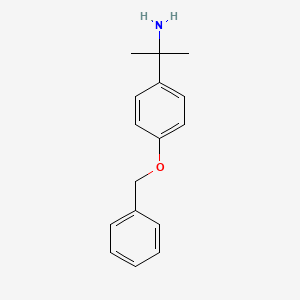![molecular formula C17H16O4 B12444448 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids This compound is characterized by the presence of a methoxy group and a phenoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of vanillin with malonic acid in the presence of a base such as aniline. This reaction typically requires a long reaction time and may result in low yields . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides better yields and involves simpler work-up procedures .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of microwave-assisted organic synthesis has also been explored to reduce reaction times, although the results have not been very encouraging .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within cells. The compound is known to exert its effects by neutralizing reactive oxygen species (ROS), which can lead to the destruction of cancer cells through pro-apoptotic effects . Additionally, it may inhibit the replication of certain viruses and reduce the levels of low-density lipoprotein cholesterol (LDL-C) in humans .
Comparación Con Compuestos Similares
Similar Compounds
Ferulic Acid:
Cinnamic Acid: 4-hydroxy-3-methoxycinnamic acid is another similar compound that shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the phenoxymethyl group, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications
Propiedades
Fórmula molecular |
C17H16O4 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19) |
Clave InChI |
PJOWRUHHQOQDQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)

![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)

![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)

![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
